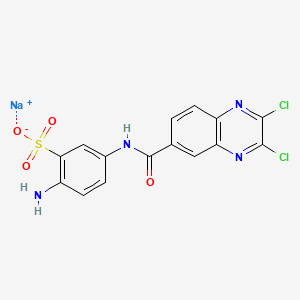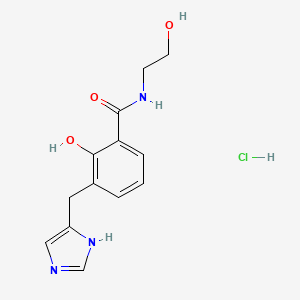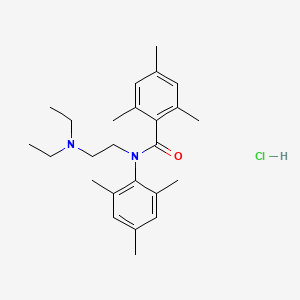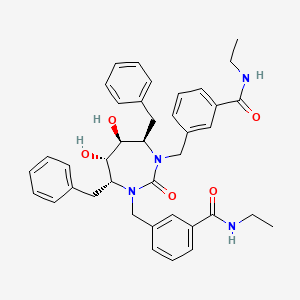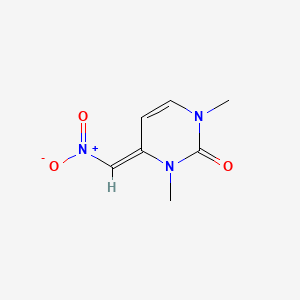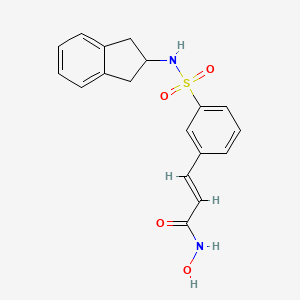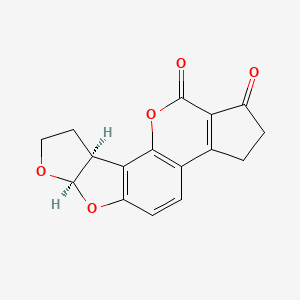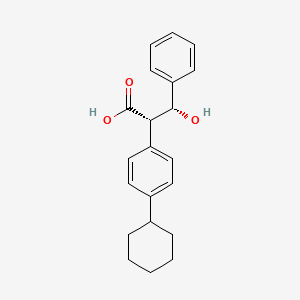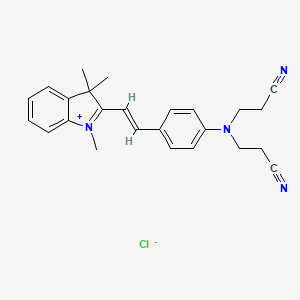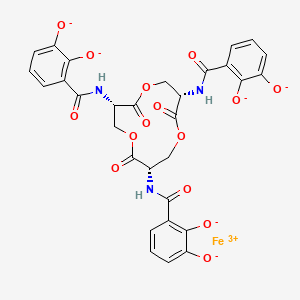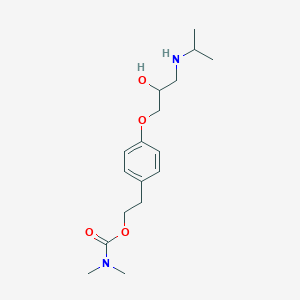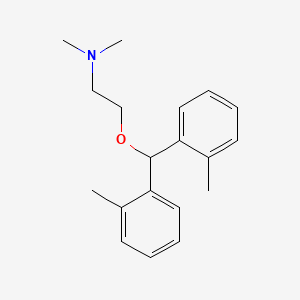
cis-4-Styrylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-4-Styrylpyridine: is an organic compound that belongs to the class of styrylpyridines It is characterized by the presence of a styryl group (a vinylbenzene group) attached to the fourth position of a pyridine ring This compound exists in two isomeric forms: cis and trans, with the cis form being less stable due to steric hindrance
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-styrylpyridine typically involves the reaction of 4-bromopyridine with styrene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity. The reaction can be represented as follows:
[ \text{4-Bromopyridine} + \text{Styrene} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: cis-4-Styrylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
cis-4-Styrylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a photoswitchable ligand in coordination chemistry, allowing for the study of light-induced changes in metal complexes.
Biology: The compound is used in the study of photoisomerization processes and their effects on biological systems.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the field of photodynamic therapy.
Industry: The compound is used in the development of advanced materials, such as photoresponsive polymers and molecular switches.
作用機序
The mechanism of action of cis-4-styrylpyridine primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its cis and trans forms. This photoisomerization process can induce changes in the electronic and structural properties of the compound, making it useful in various applications. The molecular targets and pathways involved in this process include the absorption of light by the styryl group, leading to the formation of excited states and subsequent isomerization.
類似化合物との比較
cis-4-Styrylpyridine can be compared with other similar compounds, such as:
trans-4-Styrylpyridine: The trans isomer is more stable and has different photochemical properties compared to the cis isomer.
4-Vinylpyridine: This compound lacks the phenyl group present in styrylpyridine, leading to different reactivity and applications.
4-Phenylpyridine: This compound has a phenyl group directly attached to the pyridine ring, resulting in different electronic properties.
The uniqueness of this compound lies in its ability to undergo reversible photoisomerization, making it a valuable tool in the study of light-induced processes and the development of photoresponsive materials.
特性
CAS番号 |
5097-92-7 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC名 |
4-[(Z)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6- |
InChIキー |
QKHRGPYNTXRMSL-SREVYHEPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


